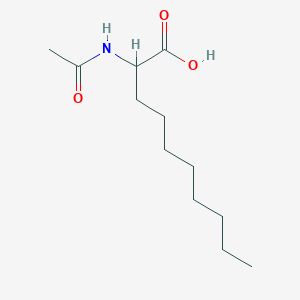
5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide is a chemical compound with the empirical formula C6H7BrN2S·HBr. It is a derivative of thiazole, a versatile heterocyclic compound known for its wide range of applications in medicinal chemistry and material science. The compound is characterized by the presence of a bromine atom, a cyclopropyl group, and an amine group attached to the thiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide typically involves the bromination of 4-cyclopropyl-1,3-thiazol-2-amine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The hydrobromide salt is then formed by reacting the amine with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex thiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid and reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and bases such as potassium carbonate are common.
Major Products Formed
Substitution Reactions: Products include azido-thiazoles, thio-thiazoles, and amino-thiazoles.
Oxidation and Reduction: Products include thiazole sulfoxides, sulfones, and thiazolidines.
Coupling Reactions: Products include biaryl thiazoles and alkyl thiazoles.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes such as DNA replication or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-4-isopropyl-1,3-thiazol-2-amine
- 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine
- 5-Bromo-N-methyl-1,3-thiazol-2-amine
- 5-bromo-4-methyl-thiazol-2-amine
Uniqueness
5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and material science applications.
Eigenschaften
Molekularformel |
C6H8Br2N2S |
|---|---|
Molekulargewicht |
300.02 g/mol |
IUPAC-Name |
5-bromo-4-cyclopropyl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C6H7BrN2S.BrH/c7-5-4(3-1-2-3)9-6(8)10-5;/h3H,1-2H2,(H2,8,9);1H |
InChI-Schlüssel |
XQAJHBDDNIXNHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(SC(=N2)N)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13498433.png)


![[4-(Fluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13498452.png)
![(1R,4S)-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13498460.png)

![2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide](/img/structure/B13498474.png)

![2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13498497.png)


